REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][NH:7][C:8](=[O:11])[CH:9]=[CH2:10].[OH-].[K+].[CH3:14]I>O1CCCC1>[CH3:14][O:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][NH:7][C:8](=[O:11])[CH:9]=[CH2:10] |f:1.2|
|
Name
|
|
Quantity
|
35.87 g
|
Type
|
reactant
|
Smiles
|
OCCOCCNC(C=C)=O
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
33.58 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
for 2 hours at 60° C. as the mixture was being stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
The salt that separated out
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the low boiling point components were removed by means of a rotary vacuum evaporator
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
DISTILLATION
|
Details
|
was performed by distillation under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCOCCNC(C=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |